molecular formula C16H19N3O2 B2807373 Tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate CAS No. 2380188-17-8

Tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate

Cat. No.: B2807373
CAS No.: 2380188-17-8
M. Wt: 285.347
InChI Key: QZXRXAQOVCQQSM-UHFFFAOYSA-N
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Description

Tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate: is an organic compound with the molecular formula C16H19N3O2 It is a derivative of carbamate, featuring a tert-butyl group, a phenylpyrimidine moiety, and a methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate typically involves the condensation of tert-butyl carbamate with a suitable pyrimidine derivative. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction . The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups within the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted carbamate derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific biological targets makes it valuable in understanding biochemical processes.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate involves its interaction with specific molecular targets. The phenylpyrimidine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    Tert-butyl carbamate: A simpler carbamate derivative used in various chemical reactions.

    Phenylpyrimidine derivatives: Compounds with similar structural motifs used in medicinal chemistry and materials science.

Uniqueness: Tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate is unique due to the combination of its tert-butyl, phenylpyrimidine, and carbamate functionalities. This unique structure imparts specific reactivity and stability, making it valuable for diverse applications.

By comparing it with similar compounds, researchers can better understand its distinct properties and potential advantages in various fields of study .

Properties

IUPAC Name

tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-16(2,3)21-15(20)17-10-13-9-14(19-11-18-13)12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXRXAQOVCQQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=NC=N1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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